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Glycerides, fish-oil - 100085-40-3

Glycerides, fish-oil

Catalog Number: EVT-1508061
CAS Number: 100085-40-3
Molecular Formula: C6H8N2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glycerides derived from fish oil are primarily composed of triglycerides, which are esters formed from glycerol and fatty acids. Fish oil is a rich source of essential omega-3 fatty acids, particularly eicosapentaenoic acid and docosahexaenoic acid, which are crucial for various physiological functions in humans. These compounds are commonly used in dietary supplements and parenteral nutrition formulations due to their health benefits, including the management of hypertriglyceridemia and cardiovascular health .

Source

Fish oil is extracted from the tissues of oily fish species such as salmon, mackerel, sardines, and anchovies. The oil contains a mixture of triglycerides, phospholipids, and other lipids that contribute to its nutritional value. The extraction process typically involves refining steps to remove impurities and enhance the oil's stability and palatability .

Classification

Glycerides from fish oil can be classified based on their fatty acid composition:

  • Natural Triglycerides: The form found in whole fish oils.
  • Re-esterified Triglycerides: Formed by converting ethyl esters back to triglycerides.
  • Ethyl Esters: Synthesized forms where glycerol is replaced by ethanol .
Synthesis Analysis

Methods

The synthesis of glycerides containing omega-3 fatty acids can be achieved through various methods, including:

  • Solvent-Free Acidolysis: A method where fish oil is reacted with fatty acids (e.g., conjugated linoleic acid) using lipase enzymes. This approach allows for the incorporation of specific fatty acids into the glyceride structure while preserving the beneficial omega-3 content .
  • Interesterification: This process involves rearranging the fatty acids on the glycerol backbone to create new glyceride structures with desired properties. It can be performed using chemical catalysts or enzymes.

Technical Details

The choice of lipase enzyme significantly affects the efficiency and specificity of the synthesis process. For instance, immobilized lipases often provide higher reaction rates but may release some omega-3 fatty acids during the reaction. Conversely, certain soluble lipases can selectively convert free fatty acids into glyceride forms without affecting omega-3 content .

Molecular Structure Analysis

Structure

The molecular structure of glycerides from fish oil consists of a glycerol backbone esterified with three fatty acid chains. The predominant fatty acids in fish oil include:

  • Eicosapentaenoic acid (C20:5)
  • Docosahexaenoic acid (C22:6)
    These fatty acids can occupy different positions on the glycerol molecule, influencing their bioavailability and physiological effects .

Data

The typical composition of fish oil triglycerides includes approximately 30% eicosapentaenoic acid and 20% docosahexaenoic acid, although these ratios can vary depending on the source of the fish oil .

Chemical Reactions Analysis

Reactions

Glycerides from fish oil can undergo several chemical reactions:

  • Hydrolysis: The breakdown of triglycerides into free fatty acids and glycerol, often catalyzed by lipases.
  • Transesterification: A reaction where triglycerides are converted into biodiesel or other derivatives by reacting with alcohols.
  • Oxidation: Fish oils are susceptible to oxidation due to their high unsaturation levels, leading to rancidity if not properly processed or stored.

Technical Details

To mitigate oxidation, antioxidants such as tocopherols are often added during processing. Additionally, proper storage conditions (cool temperatures, inert atmospheres) are essential to maintain oil stability .

Mechanism of Action

Process

The mechanism by which omega-3 fatty acids exert their health benefits involves several pathways:

  1. Anti-inflammatory Effects: Omega-3 fatty acids compete with omega-6 fatty acids for incorporation into cell membranes and can lead to the production of anti-inflammatory mediators.
  2. Cardiovascular Health: They help reduce triglyceride levels, lower blood pressure, and improve endothelial function.
  3. Neuroprotective Effects: Docosahexaenoic acid is crucial for brain health and development, influencing neuronal function and reducing neuroinflammation .

Data

Clinical studies have shown that regular consumption of omega-3-rich fish oil can lead to significant reductions in cardiovascular events among high-risk populations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear to slightly yellow liquid.
  • Odor: Characteristic fishy odor that may vary based on source and processing.
  • Density: Generally ranges from 0.91 to 0.93 g/cm³.

Chemical Properties

  • Viscosity: Fish oils have low viscosity compared to other oils, facilitating easier incorporation into food products or supplements.
  • Fatty Acid Profile: High levels of polyunsaturated fatty acids contribute to their reactivity and nutritional benefits.

Relevant analyses include assessments of oxidative stability (measured by peroxide value) and the presence of contaminants (heavy metals, PCBs) which must comply with safety regulations for human consumption .

Applications

Scientific Uses

Glycerides from fish oil are utilized in various scientific applications:

  • Nutritional Supplements: Used widely as dietary supplements for their health benefits related to heart health and inflammation.
  • Pharmaceuticals: Incorporated into parenteral nutrition formulations for patients unable to consume food orally.
  • Food Industry: Used as functional ingredients in food products aimed at enhancing nutritional profiles (e.g., fortified foods) or improving shelf life through antioxidant properties.

Properties

CAS Number

100085-40-3

Product Name

Glycerides, fish-oil

Molecular Formula

C6H8N2O

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